molecular formula C22H22N4O4S B11487286 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11487286
M. Wt: 438.5 g/mol
InChI Key: GEHVBBBTMFODBI-UHFFFAOYSA-N
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Description

2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, a pyridine ring, and a dimethylsulfamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzamide core.

    Addition of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be added through a sulfonation reaction, where a dimethylsulfamoyl chloride reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogenated compounds and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar in structure but with different functional groups.

    2,3-Dimethoxybenzamide: Shares the benzamide core but lacks the pyridine ring and dimethylsulfamoyl group.

Uniqueness

2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the dimethylsulfamoyl group and the pyridine ring, which contribute to its distinct chemical reactivity and potential biological activity. These features differentiate it from other similar compounds and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H22N4O4S/c1-26(2)31(29,30)18-11-9-17(10-12-18)21(27)25-20-8-4-3-7-19(20)22(28)24-15-16-6-5-13-23-14-16/h3-14H,15H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

GEHVBBBTMFODBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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